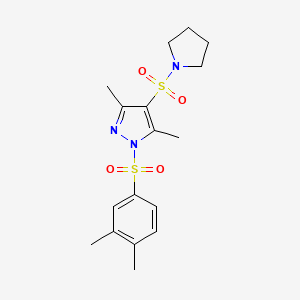

1-((3,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 1-((3,4-Dimethylphenyl)sulfonyl)-3,5-Dimethyl-4-(Pyrrolidin-1-ylsulfonyl)-1H-Pyrazole

The compound 1-((3,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves [3 + 2]-cycloaddition reactions. For instance, the synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved using (E)-β-iodovinyl sulfones in a base-mediated cycloannulation strategy . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to incorporate the sulfonyl groups and the pyrrolidinyl moiety.

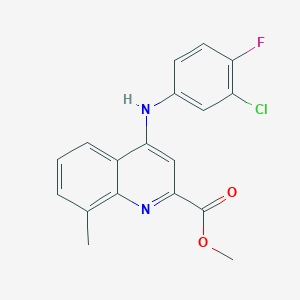

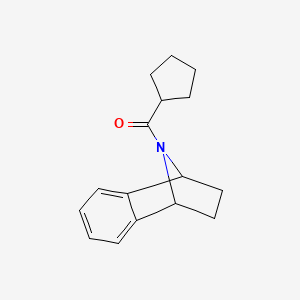

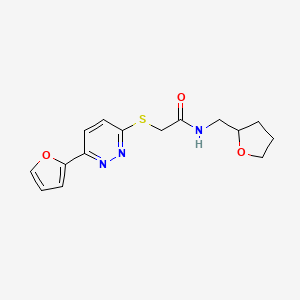

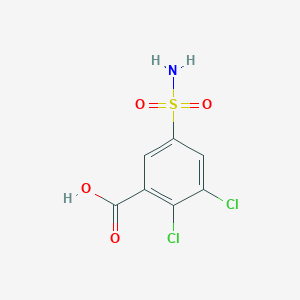

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . These techniques help in confirming the presence of functional groups, such as the sulfonyl and pyrrolidinyl groups, and in determining the overall molecular structure.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including sulfonation. For example, 3,5-dimethylpyrazole can promote the sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid . The reactivity of the pyrazole ring towards electrophilic substitution reactions like sulfonation is crucial for the introduction of sulfonyl groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The introduction of sulfonyl groups can increase the acidity of the compound and affect its solubility in water and organic solvents. The presence of a pyrrolidinyl group could also impact the compound's lipophilicity and, consequently, its pharmacokinetic properties . The antimicrobial and anti-inflammatory activities of some pyrazole derivatives have been evaluated, indicating the potential for diverse biological applications .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research demonstrates the synthesis and evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, revealing significant antimicrobial activities against a variety of bacteria and fungi. This suggests potential applications of sulfone derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Synthesis and Structural Analysis

Studies on the crystal structure of compounds like azimsulfuron, a sulfonylurea herbicide, underline the importance of sulfonyl groups in agricultural chemistry. Such research contributes to understanding the structural basis of herbicidal activity, suggesting potential for designing more efficient herbicides (Jeon et al., 2015).

Development of Inhibitors

Sulfone-linked bis heterocycles have been synthesized and tested for antimicrobial activity and cytotoxicity. This research highlights the potential of sulfone derivatives in developing inhibitors against specific pathogens or cancer cells, showcasing the broad application of these compounds in medicinal chemistry (Muralikrishna et al., 2012).

Material Science Applications

The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrates the application of sulfone derivatives in creating materials with specific desired properties, such as high thermal stability and low dielectric constants. These materials are valuable in electronics and other high-tech applications (Liu et al., 2013).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents shows the versatility of sulfonamides in drug development. This underscores the role of sulfonyl and sulfonamide groups in synthesizing compounds with potential pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-12-7-8-16(11-13(12)2)25(21,22)20-15(4)17(14(3)18-20)26(23,24)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRZGXQGPSFEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)